molecular formula C10H15N5O5 B613816 Vidarabine monohydrate CAS No. 24356-66-9

Vidarabine monohydrate

Cat. No.: B613816
CAS No.: 24356-66-9
M. Wt: 285.26 g/mol
InChI Key: ZTHWFVSEMLMLKT-CAMOTBBTSA-N
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Description

Vidarabine monohydrate, also known as 9-β-D-arabinofuranosyladenine, is an antiviral compound that was first synthesized in the 1960s. It is a nucleoside analog of adenosine, where the D-ribose is replaced with D-arabinose. This compound is primarily used to treat infections caused by herpes simplex and varicella-zoster viruses .

Mechanism of Action

Target of Action

Vidarabine monohydrate primarily targets the herpes simplex virus types 1 (HSV-1), 2 (HSV-2), and varicella-zoster virus (VZV) . Its inhibitory activity is highly selective due to its affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV .

Mode of Action

This compound works by stopping the replication of herpes viral DNA in two ways :

Vidarabine is sequentially phosphorylated by kinases to the triphosphate ara-ATP, which is the active form of vidarabine that acts as both an inhibitor and a substrate of viral DNA polymerase .

Biochemical Pathways

The biochemical pathway of this compound involves a three-step process where it is sequentially phosphorylated by kinases to the triphosphate ara-ATP . This active form of vidarabine acts as both an inhibitor and a substrate of viral DNA polymerase . By acting as a substrate for viral DNA polymerase, ara-ATP competitively inhibits dATP leading to the formation of ‘faulty’ DNA .

Pharmacokinetics

This compound is a nucleoside analog, and therefore has to be phosphorylated to be active . It has a half-life of 60 minutes, and its solubility is 0.05% . It is able to cross the blood–brain barrier (BBB) when converted to its active metabolite .

Result of Action

The result of this compound’s action is the inhibition of the DNA replication of herpes virus by being incorporated into the DNA strand and preventing the formation of phosphodiester bridges between bases . This ultimately leads to the destabilization of the viral DNA strands .

Action Environment

These include both intrinsic (or biological) host susceptibility factors and extrinsic (or external) susceptibility factors that are potentially modifiable .

Biochemical Analysis

Biochemical Properties

Vidarabine monohydrate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The inhibitory activity of Vidarabine is highly selective due to its affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV . This viral enzyme converts Vidarabine into Vidarabine monophosphate, a nucleotide analogue .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interfering with the synthesis of viral DNA . It has a broad spectrum of activity against DNA viruses in cell cultures .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level through a series of interactions with biomolecules and changes in gene expression. This compound stops replication of herpes viral DNA in two ways: 1) competitive inhibition of viral DNA polymerase, and 2) incorporation into and termination of the growing viral DNA chain . Vidarabine is sequentially phosphorylated by kinases to the triphosphate ara-ATP, which is the active form of Vidarabine that acts as both an inhibitor and a substrate of viral DNA polymerase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has a half-life of 60 minutes . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited.

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vidarabine monohydrate can be synthesized through a bi-enzymatic process involving uridine phosphorylase from Clostridium perfringens and purine nucleoside phosphorylase from Aeromonas hydrophila. The reaction is carried out under continuous-flow conditions using glyoxyl–agarose and EziG TM 1 (Opal) as immobilization carriers . The reaction parameters, such as substrate concentration, molar ratio, temperature, pressure, and residence time, are optimized to achieve high yield and purity .

Industrial Production Methods: The industrial production of this compound involves the use of bioreactors for continuous flow synthesis. This method is preferred due to its efficiency, safety, and environmental friendliness. The bioreactor setup allows for the co-immobilization of enzymes, leading to a streamlined and scalable production process .

Scientific Research Applications

Vidarabine monohydrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Vidarabine monohydrate is often compared with other nucleoside analogs, such as cytarabine and acyclovir .

    Cytarabine: Similar to this compound, cytarabine is a nucleoside analog used in antiviral and anticancer therapies.

    Acyclovir: Another antiviral nucleoside analog, acyclovir is used to treat herpes simplex and varicella-zoster virus infections.

Uniqueness: this compound’s unique structure, with D-arabinose replacing D-ribose, allows it to cross the blood-brain barrier and exert its antiviral effects more effectively in certain infections .

Properties

IUPAC Name

(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13);1H2/t4-,6-,7+,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHWFVSEMLMLKT-CAMOTBBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947210
Record name 9-Pentofuranosyl-9H-purin-6-amine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24356-66-9
Record name 9H-Purin-6-amine, 9-β-D-arabinofuranosyl-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24356-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vidarabine [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024356669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Pentofuranosyl-9H-purin-6-amine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vidarabine Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name VIDARABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA2DM6879K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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